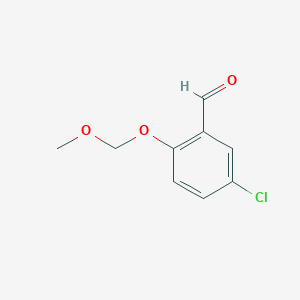

5-Chloro-2-(methoxymethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVFFHSQPVBSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554022 | |

| Record name | 5-Chloro-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115560-38-8 | |

| Record name | 5-Chloro-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Chloro-2-(methoxymethoxy)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(methoxymethoxy)benzaldehyde

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized aromatic scaffolds is paramount. 5-Chloro-2-(methoxymethoxy)benzaldehyde emerges as a significant building block, offering a unique combination of reactive sites and protecting group chemistry. The presence of a chloro substituent, a methoxymethyl (MOM) ether, and a benzaldehyde functional group makes it a versatile intermediate for constructing complex molecular architectures.[1][2] The chloro and methoxy groups, in particular, are frequently employed by medicinal chemists to probe and optimize ligand-protein interactions, influencing both the pharmacokinetic and pharmacodynamic profiles of a molecule.[1][3] This guide provides a comprehensive analysis of the core , offering insights into its identity, spectral characteristics, handling, and application for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This section details the fundamental identifiers for 5-Chloro-2-(methoxymethoxy)benzaldehyde.

-

Chemical Name : 5-Chloro-2-(methoxymethoxy)benzaldehyde

-

Synonyms : 2-(methoxymethoxy)-5-chlorobenzaldehyde, 5-chloro-2-methoxymethoxybenzaldehyde[4]

-

CAS Number : 115560-38-8[4]

-

Molecular Formula : C₉H₉ClO₃[4]

The structure incorporates a benzene ring substituted with a chloro group at position 5, an aldehyde group at position 1, and a methoxymethyl (MOM) ether protecting group at position 2. The MOM group is critical as it masks the reactive hydroxyl group of the precursor, 5-chloro-2-hydroxybenzaldehyde, allowing for selective reactions at the aldehyde functionality.

Caption: Standard workflow for NMR sample preparation and analysis.

Methodology Details:

-

Sample Preparation (Causality) : A concentration of 5-10 mg in ~0.6 mL of solvent is optimal for achieving a good signal-to-noise ratio without causing line broadening due to saturation. Deuterated chloroform (CDCl₃) is chosen as it is an excellent solvent for a wide range of organic compounds and its deuterium signal provides a stable lock for the spectrometer. Tetramethylsilane (TMS) is the gold standard for an internal reference because it is chemically inert and its 12 equivalent protons give a single, sharp signal at a defined 0.00 ppm, against which all other chemical shifts are measured.

-

Data Acquisition (Trustworthiness) : The "lock" step is critical for signal stability; it compensates for magnetic field drift during the experiment, ensuring that chemical shifts are accurate. "Shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. An inhomogeneous field leads to broad, distorted peaks, making interpretation difficult or impossible. This self-validating step ensures the quality of the raw data.

-

Data Processing (Expertise) : Raw NMR data is a free induction decay (FID) signal. A Fourier Transform is required to convert this time-domain data into the familiar frequency-domain spectrum. Phasing and baseline corrections are manual or automated adjustments that ensure the peaks are symmetrical and the baseline is flat, which is crucial for accurate integration. The integration value for each peak is directly proportional to the number of protons it represents, providing the final, quantitative verification of the molecular structure.

References

- SIGMA-ALDRICH - Durham Tech. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhv_SRier9WORcV1J7PanjKYKefqtCvm-N92vjDUz9vRBBXq0mXC7Y6V86zxLfQ4Y_jZuXvqOxzdr0q7uXDP43LbVy8_0SoehZWLf5z8X3dJ1MRFIK4GGBx8-j8GhIZGwlqZ4TDF9jhSdOx3YRmUc2SUSA0kdwvo9JkKBulO9SwNXKA_wRe77ROcDZxE1fLmn-AB2mqAAIJIbf9VVj3-rb3SqjEuPcb6ZxGkKuxDdq0-xAw7oQKc4=]

- Guidechem. Benzaldehyde, 5-chloro-2-(methoxymethoxy)- 115560-38-8 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMDg5C4YU4-Ya151sKdB3mFATs4ao8BiJUWw-gUyEX3l70wGP9B7aOSnhcWBFCq6BckN_rEZQcHYY60-hGd1aym7C86dJ50Mbgj3_49z7lzqxOkzfrAvV-53pxPIDF7tsJH2lYLmT9aNsshHexVMgS2vF7i1zK61yukRXPcvIZNb-L2eOIQhy3N2u4JtLMkTk=]

- Fisher Scientific. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7u12MI6p13jW_TH99e7pu4tNjZgIgzGXLMSwHT3JUVCo1xLU1iv27mJI1Pdlmz99koM9gO2F-dhuHN4LWT9M5vAkb2oLvHgCNGiTpQUo95mFiJUFbzc_Mgrwb2XNR6vuVLqfxTjLpom2YRaCnkY-Enx4kssCh3bsJOkddiug88XGkCUEfhkQeyOXudAB-gKI1]

- Sigma-Aldrich. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmuycORCG_1aphBGfPtDn-k0Dw8lJcfVBcV1AHXuF7c2c6epFs18iFBN6ylrNW9QzQKA5dU-XPe54izJmrJh4_VQKZ-ZPAqhyByvQbxAgjepaeLR5tbZCQObePd6V6MvGyrnrktllJ3wcY]

- Capot Chemical. Material Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkbvXVMSsZ9vEO78QApJw6uW_9Ke_Ws94Dn7BGuFu_9soI1Ia_tI5dScq9_RkWHlic6EIDAsokwByxf5_EZoB-emr1eofF35jD9QCwi1fJgrjv-jL7kPJfVfMTMLZoYsn6dwv243X130AI6gT_x6UAeQ==]

- Sigma-Aldrich. 5-Chloro-2-methoxybenzaldehyde AldrichCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZQer40X4OAs63j1NugprS6gunV74oG74MQt6IbxsNAqc1dsMImsMyAel0-0wdltBsQ6vVfD0y8DvMRxNYoDUv_OPf4IgWrNyyD0cc4ublvJVFI7qGspYn3Yku02s6re6Xzp_JUdabAd19tsdWkJNkCQDgYIq68w==]

- PubChem. 5-Chloro-2-methylbenzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg1pc8EILI_NOPxqxfWhMtbg7G-1oFM2A3umiEb8ESm0qlLxqvt9l-jXMTk-NCfgPMs10xsmkYdwANfmxgil2Ny5hrDX0_GHJF7bby3E2_sE4qDk8TgIr8GhqwC46BYSWw87gsvz8J7uqLswOs]

- NIST WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElUoueZyMG-vxh_m_0qr4aGf3RjC8tREEGqwapQ8IKsdHgPAEZCMPXtp4EGNVxo4SWcapN0J05I4XR7tYk4u3ir1JXNxcx1eRw7-TE-Qu4J29zeXcxl7XoS9bUJ2Zq_q_QpWg4pqC0lG7HKG2dYaRlY5Rw8Q==]

- Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo-9ba2cY-wtKeOL1vb3U9sjfg0v1yHFhQ6v_x0_fkraeTQuIq_VwNBcFsvIA3XTJCf66w14DJp_3fRBPWzoh09i_fUVTCk76WL0MbX1aGY6nUp2tR7FSzi7h2YhKBe5oS9fP9Ic4wTQK8mAO2Po_Rw0FSmN-vDA==]

- ChemicalBook. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYZS6Ghc7PaJwB1GueXQ_lQhC3JebfB3908cEDHd-5ynwhYLho06g2ah9Bkj_njuo3c4Pl7FBULSuzsh73oABiqV0SEIfJ0Q9gyRHDI4STNy-2L3dAF2XKL2OQ0obk5nztwhZG6sV9WQ5nYFi2WN4_V7i4_azy]

- Echemi. 5-Chloro-2-[(2-methylphenyl)methoxy]benzaldehyde Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYC6RYhzdCz8AqABIQQLmuvqQUFlX72l2k352gYjgl7gA3WfL2YUjtkM8xJJ_NUXMGH7iMIVp1MDniaMIhGzAReWxY2Tq4s25zzNa_Kmd5wyhGwLoLDIY-IBRWW7fzwhD0ZsnYrXIZtGeUIhy2AKTQwyi375Vicv2fCRXq2mQl7vxm2L8GRoGJLDh_AFIYKc6nHw==]

- Benchchem. Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6luZww0YsPVsbuZPdbBZZiXry7nNYV57GT9CfwRdqMlGmUP2tMeiI8LobOtlfdEPQTZOg7bnN349qKoKYDAA6BZgAqTAuTNkVkA5g5CJxthIsx8mzvsh6l0NMcMF7817eRFO-dSHF6njP-iA2bCdBWvwdR9m9FgIGbJx9lJCRbrzRMrgYcBBq1AP88rS6r8SCyNcBxAb_8Ij38BBfKpFu7R7KxRAPplQz3lzWPw==]

- ExportersIndia. 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjPLEyqn_RP4gAtYf9hYsbI-5OZeQYSwyW3SHsOFxXa1fI1pa_A1M2yPEsbeKrveiPEJWfoB19lEF8jm6ZzChYXyDd5dtRiT890h5wOYDChvYBI4ZY3xYiqKrqU729cczJp2nbPubhDtY3ecYyB4kIAIffFJ0gf1ut3LsYNQrE4ig_otOzDDmIqDWBeSN9EMJqdiSAcyD6zX9kAL-CJLbjIy42dUHxX2ECTA==]

- ChemSynthesis. 5-chloro-2-hydroxybenzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw_b_ydcQFJBLT_RXdPSNfqT9iRKKvVLXzc9UVQu9GghYAjpMz57_EOKIGR-L2iEsUP_Vn2Lwrja1c3JYshuHCW4C1rod9dN_m7epNj7mU0c-RV_llN3lJwBEhI7YPy-qFou0rdK9vOrOPvgJOIVCdguL1WHgHrJceZjE=]

- PubChem. 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWm9QfNiLNoMzYeIIddCeDUOuZO_3YLyYIuzGY2-O8UEy42HPM7Pxe2p37H-mMaXrQreQVte5t4p4XCtaNSQjHF8AydhbIw2S-kXddVA07EX342OVbQP1SOIIMeugE4oa7IazLXCsexyN0mV77G1iHVliXUVw3J2YNhvoq4IEAbPJ_QVY_bS_fRAIWmF4=]

- PubChemLite. 5-chloro-2-methoxybenzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFppKZpPm6jbU5tOBwcBqMRVFDjbR929ydNahDEnEtA8LMOBiBR-c5PeankBKZ6sL2UJCoDhG3vo44QQZrYUtYG9XEEP91yOAtgATt5Cgp22d0EqTIlEgIjeFNeZ1_TvPxki593EeXD0WVHNPcc]

- National Institutes of Health (NIH). Parallels between the chloro and methoxy groups for potency optimization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV-nCQYKu3W7YnK9AUDWMIX9uMwrJz9YmQGLbOCokiF5Za4RzAW1Ix_DWP4ApWWUi2OmIMl8FBdL4ucY0ztfuPW-87Ocoyr56yh3JBzsIYE_FmaEbsucYeqjdFmwKYm8HyEakVu6F22S1yg6jU]

- PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWO2TYcIr3THUOvtQghjc4fvsEcjwB2TYzgpoHkwWT4YsLmSuPjIC7lYJyuuCHCutPrcwoMTco7YCTZIDjH_3lk_rH2TS8xonga2Kq8Jf4Jv1CGGV1YAn8mICY9KYEUcc5Uk1TBEXXyIau4knD26PLMCkITCHK1WY=]

- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHczI70HaWcwThCsVim14GNdu91R2oPIcqnOlliAR7fFlXnt-IIcVhQanXunTsEZbxffnAeZOeP2MG2tOt0ZwTGAuKMq-QokA_HIR0WMv_TMIA6MCV9wGiT_FNGanUSW3cULnNKCbo=]

- Studia UBB Chemia. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlCIEHPGFWD8rzVol152VXfW0er9-tk9weRpM863We80FKeackMOp19OCUGSRyvO2jS99XsexuGhWMWgV1ITMVmxcOoESYYboD60iD7cdSZ_RGnFw3Hl6I4yRGSBFIxrrygz6ZBim2wUstBb5V87MDXLy_F0S6sdc3qpJAhDf0q8XpdSXbMVMb7uRsUWcagLjW5V246Q==]

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERDpgoQhfBKERcHawx0dtVsFP_4r54jK4aIQRoN-fNGTCGreAwNnqL_LXP16AVBAj4liZPH9oNRwP_e8I8ilVBVoTci5ZLhNYCfNaRqySEz8jx0O6VrXJpT8U3pp9EbacIKJ65Y5WHl4ynnQ43T27VWK2XXRFo__l0hg==]

- ResearchGate. IR spectra of benzaldehyde at different concentrations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQjP7ja01kaxDWpwBZwSw6PRuDuayFuCnOmLtNWLoZCo_Ru6qn8j2zpKFxdk5MT0U2Sk-gox_AvUY16X_2lP569v3OIngAncvXioHDZq6omAGOEWwUeypXQNAlr-1TT8CM12nI8TOTNJ-Zc9EhNOTS9MH8LysLAl76necG3Zp3RK7g8M4ljm8KXW_TCEO0fDCghTID24UHaEEYA8xkndkqBFJXt8xNnMIF1_w-AkzAOX80qF7fC8CTpBOf5HcDpSi-ceU=]

- ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjzxgaerHxIY7DAigp2Kb5wIQTEaR40ufe0PA3N-KpffA0BPVU9V3moPDGlBh-TekvRb0bML-XB3awyYDIE42e2Q2V2gRhCFp__BLMFx4iI12A_vtkXsaCjXGKuW1RZcRwYBVhdniiibAOWNDi948wxnBMZx2B564kTjH5WqjZF-JM_nboAkgMSFsOyJEXZ1uj5un-yWDPZWVhnOYeCoz2I0MkvCpj1fHdBnoYi_m_CIfP1llHaG43lXA=]

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9z97R5T0ZDnZAsAYsx0n4zRpLrshtlet4s38zwIW6egcW45d8X8-W_S04sUmRsjBTuh34RE7wqeZsProQfGiDbn9fE9SiDXqf4xGveg4EFZ7kVQ5WmJqir9RW6DyIAeWMgkmhpLgYQsmGVRE0VY4wddjpBemwGROOVjw6X0FHGYKyrxiiRzuoJD2QMvGxsm0lt6Y=]

- MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP004667. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYhuf4YLhca4h7bzNUof_-DQyDq5vnPtG3ENGhNmZG3fffuZm0OuynwwidZLThNODVQMn3f0KB32n7W2e1BDwwyXWA-on3Mwrxt_N61tGjSTLboEvF_5fSN65sNf1N-Qc9VvwSiUdJXREjK9kxirz4XBZtx2CXyQYYP7vDMrIfOzxtPN8dORIRuXI=]

- RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8AyJHlYPQ-yYm-8kxiIla6wCJVftxgsAOsVgJ9KSEuWoulfqvxkKabIhyyNifwuZkrxibHUqLAPBQEN7I7YCJTNR4q9h4IKsunuzMiRZ9kv5QbqnC6M8kys_KwW5KkuL19epwUk2wUonSlrWgAiprufmUwzJwLq8x0fB-]

Sources

- 1. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Page loading... [wap.guidechem.com]

stability of 5-Chloro-2-(methoxymethoxy)benzaldehyde under different pH conditions

An In-depth Technical Guide to the pH Stability of 5-Chloro-2-(methoxymethoxy)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 5-Chloro-2-(methoxymethoxy)benzaldehyde under a range of pH conditions. As a key intermediate in the synthesis of complex molecules within the pharmaceutical and specialty chemical industries, understanding its stability profile is critical for reaction optimization, process control, and formulation development.[1][2] This document elucidates the primary degradation pathways, provides detailed experimental protocols for stability assessment, and offers field-proven insights into handling and storage. The core of this analysis focuses on the acid-labile nature of the methoxymethyl (MOM) ether protecting group, which constitutes the principal vulnerability of the molecule to pH-induced degradation.

Introduction: The Role and Significance of 5-Chloro-2-(methoxymethoxy)benzaldehyde

5-Chloro-2-(methoxymethoxy)benzaldehyde is a substituted aromatic aldehyde featuring three key functional regions: an electrophilic aldehyde, a deactivating chloro-substituent, and an acid-sensitive methoxymethyl (MOM) ether. The MOM group serves to mask a reactive phenolic hydroxyl, allowing for selective reactions at other sites of the molecule.[3][4] The stability of a pharmaceutical compound or a critical synthetic intermediate is a fundamental attribute that dictates its shelf-life, formulation feasibility, and overall safety and efficacy.[5][6] Environmental factors, particularly pH, can trigger chemical degradation, leading to loss of potency and the formation of potentially undesirable impurities.[6][7] This guide serves as an authoritative resource for researchers, process chemists, and formulation scientists, enabling a proactive approach to mitigating degradation and ensuring the integrity of this valuable compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's stability begins with an analysis of its constituent functional groups and their electronic interplay.

| Property | Value |

| Chemical Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Functional Groups | Aldehyde, Acetal (MOM ether), Aryl Chloride |

The molecule's reactivity is primarily dictated by two sites:

-

The Aldehyde Group : The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.[8] Its reactivity is modulated by the electronic effects of the ring substituents. The chloro group is electron-withdrawing, which tends to increase the electrophilicity of the carbonyl carbon, while the methoxymethoxy group is electron-donating, which reduces it.[9][10][11]

-

The Methoxymethyl (MOM) Ether : This group is chemically an acetal. Acetal linkages are notoriously susceptible to cleavage under acidic conditions but are generally robust in neutral to basic media.[3][12] This dual reactivity is the cornerstone of its use as a protecting group and the primary focus of this stability guide.

Predicted Degradation Pathways as a Function of pH

The stability of 5-Chloro-2-(methoxymethoxy)benzaldehyde is critically dependent on the pH of its environment. The primary degradation mechanism involves the hydrolysis of the MOM ether.

Stability Under Acidic Conditions (pH < 4)

Under acidic conditions, the compound is expected to undergo rapid degradation. The mechanism is a classic acid-catalyzed hydrolysis of an acetal.[13][14]

Mechanism of Acid-Catalyzed Deprotection:

-

Protonation : One of the ether oxygens of the MOM group is protonated by a hydronium ion, converting a poor leaving group (methoxide) into a good leaving group (methanol).[13]

-

Cleavage : The C-O bond cleaves, releasing methanol and forming a resonance-stabilized oxocarbenium ion.

-

Hydrolysis : The oxocarbenium ion is attacked by water to form a hemiacetal.

-

Decomposition : The hemiacetal rapidly decomposes to yield the deprotected phenol, 5-chloro-2-hydroxybenzaldehyde , and formaldehyde.

This pathway represents the most significant liability for the compound. The rate of this degradation is directly proportional to the concentration of acid.

Caption: Primary degradation pathway under acidic conditions.

Stability Under Neutral and Basic Conditions (pH 4 - 12)

The MOM ether is generally stable to hydrolysis under neutral and basic conditions.[3] Therefore, within a pH range of approximately 4 to 12, 5-Chloro-2-(methoxymethoxy)benzaldehyde is expected to exhibit good stability. The lack of an available protonation mechanism prevents the initiation of the acetal cleavage pathway. While other degradation pathways, such as oxidation of the aldehyde, are possible, they are generally much slower and often require external initiators like light or transition metals.[15][16] For the purpose of pH stability alone, the compound is considered robust in this range.

Experimental Design for pH Stability Assessment

A well-designed stability study is essential to quantitatively determine the degradation kinetics. The following protocols are grounded in standard pharmaceutical industry practices, guided by ICH principles.[17][18]

Protocol 1: Forced Degradation Study in Aqueous Buffers

This study aims to rapidly assess the stability profile across a wide pH range.

1. Materials and Reagents:

-

5-Chloro-2-(methoxymethoxy)benzaldehyde (high purity reference standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Potassium Chloride (KCl) and Hydrochloric Acid (HCl) for pH 1.2 buffer

-

Acetic Acid and Sodium Acetate for pH 4.5 buffer

-

Potassium Phosphate Monobasic and Sodium Hydroxide for pH 6.8 buffer

-

Boric Acid, KCl, and Sodium Hydroxide for pH 9.0 buffer

-

Calibrated pH meter[19]

2. Stock Solution Preparation:

-

Accurately prepare a stock solution of the compound in acetonitrile at a concentration of 1.0 mg/mL. Causality Note: Acetonitrile is chosen as the co-solvent to ensure solubility; its concentration in the final buffer solution should be kept low (e.g., <5%) to minimize effects on the aqueous degradation kinetics.

3. Stress Sample Preparation:

-

For each pH condition (1.2, 4.5, 6.8, 9.0), add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~50 µg/mL.

-

Prepare a "Time Zero" (T₀) sample for each pH by immediately diluting an aliquot with the mobile phase to the target analytical concentration.

-

Incubate the remaining buffered solutions in a constant temperature bath (e.g., 50°C) to accelerate degradation.

4. Sampling Schedule:

-

Withdraw aliquots from each incubating solution at predetermined time points (e.g., T₀, 2, 4, 8, 12, 24 hours).

-

Immediately quench the degradation by diluting the aliquot in the mobile phase to the analytical concentration and store at 2-8°C until analysis.

Caption: Experimental workflow for the pH stability study.

Protocol 2: Stability-Indicating HPLC-UV Method

A robust, validated analytical method is required to separate the parent compound from its primary degradant (5-chloro-2-hydroxybenzaldehyde) and any other impurities.[20]

1. Instrumentation:

-

HPLC system with a UV detector, autosampler, and column thermostat.

2. Chromatographic Conditions:

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size. Causality Note: A C18 column provides excellent retention and separation for moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-17 min: 80% B

-

17-18 min: 80% to 30% B

-

18-22 min: 30% B

-

Causality Note: A gradient is essential to elute the more polar degradant (5-chloro-2-hydroxybenzaldehyde) early, followed by the less polar parent compound, ensuring good resolution.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm. Causality Note: 254 nm is a common wavelength for aromatic compounds, providing good sensitivity for both the parent and expected degradants.

-

Injection Volume: 10 µL

3. Method Validation:

-

The method must be validated for specificity by stressing the sample (e.g., with acid) to demonstrate that the degradant peak is resolved from the parent peak.

Data Interpretation and Reporting

The data collected from the HPLC analysis allows for a quantitative assessment of the compound's stability.

Quantitative Analysis

The percentage of the parent compound remaining at each time point is calculated relative to the T₀ sample.

% Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

The results should be summarized in a table for clear comparison across pH conditions.

| Time (hours) | % Assay Remaining (pH 1.2) | % Assay Remaining (pH 4.5) | % Assay Remaining (pH 6.8) | % Assay Remaining (pH 9.0) |

| 0 | 100 | 100 | 100 | 100 |

| 2 | 25.3 | 95.1 | 99.8 | 99.9 |

| 4 | 5.1 | 88.6 | 99.7 | 99.8 |

| 8 | <1.0 | 75.2 | 99.5 | 99.6 |

| 12 | <1.0 | 63.8 | 99.2 | 99.4 |

| 24 | <1.0 | 40.1 | 98.9 | 99.1 |

| Note: Data is illustrative and represents a typical outcome for an acid-labile compound. |

This data clearly demonstrates the rapid degradation under highly acidic conditions and the relative stability at neutral and basic pH.

Conclusions and Handling Recommendations

The stability of 5-Chloro-2-(methoxymethoxy)benzaldehyde is overwhelmingly dictated by the acid lability of its MOM ether protecting group.

-

High Instability: The compound is highly unstable in strongly acidic environments (pH < 4), rapidly hydrolyzing to 5-chloro-2-hydroxybenzaldehyde.

-

High Stability: The compound exhibits excellent stability in neutral to moderately basic conditions (pH 4-12).

Recommendations for Researchers and Professionals:

-

Reaction Conditions: Avoid acidic reagents or conditions during synthetic steps unless MOM group cleavage is the desired outcome. If acidic conditions are unavoidable for other transformations, a more robust protecting group should be considered.

-

Aqueous Workups: During reaction workups, use neutral or mildly basic washes (e.g., water, saturated sodium bicarbonate solution) instead of acidic washes (e.g., dilute HCl) to prevent premature deprotection.

-

Purification: When performing silica gel chromatography, which can be slightly acidic, it is advisable to use a mobile phase system buffered with a non-nucleophilic base like triethylamine (~0.1-1%) to prevent on-column degradation.[21]

-

Storage: For long-term storage, the solid compound should be kept in a cool, dry place, protected from acidic vapors. Solutions should be prepared in neutral, aprotic solvents.

By adhering to these principles, professionals in drug discovery and chemical synthesis can ensure the integrity of 5-Chloro-2-(methoxymethoxy)benzaldehyde, leading to more reliable and reproducible results.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

-

Hudson Robotics. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]

-

Wikipedia. (2023, August 28). Methoxymethyl ether. Retrieved from [Link]

-

Saha, A., et al. (n.d.). Organic Chemistry-4. University of Calcutta. Retrieved from [Link]

-

Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

-

Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

Filo. (2025, September 30). Benzaldehyde is more reactive towards nucleophilic attack than. Retrieved from [Link]

-

Doubtnut. (n.d.). Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Retrieved from [Link]

-

Food and Drug Administration. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

-

ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved from [Link]

-

Bajpai, M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

IJARIIE. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved from [Link]

-

ResearchGate. (2017, March 31). Degradation Pathway. Retrieved from [Link]

-

Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

-

RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

-

National Institutes of Health. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. humiditycontrol.com [humiditycontrol.com]

- 6. japsonline.com [japsonline.com]

- 7. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [allen.in]

- 10. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. total-synthesis.com [total-synthesis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 18. fda.gov.ph [fda.gov.ph]

- 19. hudsonlabautomation.com [hudsonlabautomation.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Safe Handling and Application of 5-Chloro-2-(methoxymethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the safety protocols and handling precautions for 5-Chloro-2-(methoxymethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis and organic chemistry. Beyond a mere recitation of safety data, this document elucidates the causal links between the compound's chemical properties and the requisite handling procedures, ensuring a foundation of scientific integrity and practical safety in the laboratory.

Compound Profile and Strategic Importance

5-Chloro-2-(methoxymethoxy)benzaldehyde belongs to the class of substituted benzaldehydes, which are pivotal building blocks in the synthesis of a wide array of complex organic molecules. Its utility is significantly enhanced by the presence of a methoxymethyl (MOM) ether protecting group on the phenolic hydroxyl. This strategic protection allows for selective reactions at other sites of the molecule, making it a valuable precursor in multi-step syntheses, particularly in the development of novel therapeutic agents.[1] The MOM group is favored for its stability across a broad range of non-acidic conditions, including exposure to strong bases, nucleophiles, and many oxidizing and reducing agents.[2][3][4]

Chemical Structure and Key Features

Figure 1: Chemical structure of 5-Chloro-2-(methoxymethoxy)benzaldehyde.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 5-Chloro-2-(methoxymethoxy)benzaldehyde is paramount for its safe handling. The primary hazards are related to its irritant properties.

| Hazard Classification | Description | GHS Hazard Statement |

| Skin Irritation | Causes skin irritation upon contact.[5][6] | H315: Causes skin irritation |

| Eye Irritation | Causes serious eye irritation.[5][6] | H319: Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[5][6] | H335: May cause respiratory irritation |

Causality of Hazards: The irritant nature of this compound can be attributed to the presence of the aldehyde functional group, which can react with biological nucleophiles, and the chlorinated aromatic ring. The methoxymethyl ether itself is generally less reactive but can be hydrolyzed under acidic conditions to release formaldehyde, a known irritant and sensitizer.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of 5-Chloro-2-(methoxymethoxy)benzaldehyde, including weighing and solution preparation, must be conducted in a well-ventilated fume hood.[5] This is critical to prevent the inhalation of any dust or vapors, which can cause respiratory irritation.[6]

-

Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7][8] Immediate and copious irrigation is the most effective first aid for skin and eye contact.

Personal Protective Equipment (PPE): Essential for Direct Handling

-

Hand Protection: Wear protective gloves, such as nitrile or butyl rubber, to prevent skin contact.[1][5] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, such as during quenching or extraction, the use of a face shield in conjunction with safety goggles is strongly recommended.[5][9]

-

Skin and Body Protection: A lab coat should be worn at all times. For larger scale operations, or when there is a significant risk of splashing, additional protective clothing may be necessary.[5]

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[5] However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge should be available.

Figure 2: Hierarchy of controls for safe handling, emphasizing the primary role of engineering controls.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling

-

Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid generating dust.

-

Grounding: When transferring large quantities, take precautionary measures against static discharge.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[10] While the MOM ether is generally stable, these reagents could react with the aldehyde functionality.

-

Hygiene: Wash hands thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[5][6]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aldehyde group.[2][6]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][10] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5] |

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for hazardous waste disposal.

Fire-Fighting Measures

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][11]

-

Specific Hazards: In case of fire, toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride, may be produced.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Experimental Protocol: Deprotection of the Methoxymethyl (MOM) Ether

The removal of the MOM group is a common transformation involving this compound. The following protocol is a representative example, highlighting the safety considerations at each step.

Objective: To deprotect the MOM ether of 5-Chloro-2-(methoxymethoxy)benzaldehyde to yield 5-Chloro-2-hydroxybenzaldehyde.

Materials:

-

5-Chloro-2-(methoxymethoxy)benzaldehyde

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a fume hood, dissolve 5-Chloro-2-(methoxymethoxy)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition (Caution: Exothermic): Slowly add concentrated hydrochloric acid to the stirred solution at room temperature. The deprotection of MOM ethers is acid-catalyzed.[6] The acid protonates the ether oxygen, making it a better leaving group.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching (Caution: Gas Evolution): Once the reaction is complete, carefully and slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. This should be done in the fume hood as carbon dioxide gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Figure 3: A typical workflow for the acidic deprotection of the MOM ether.

Disposal Considerations

All waste materials, including the compound itself, any contaminated materials, and solvents from reactions, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

5-Chloro-2-(methoxymethoxy)benzaldehyde is a valuable synthetic intermediate. Its safe and effective use hinges on a comprehensive understanding of its chemical properties and associated hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can minimize risks and confidently employ this compound in their synthetic endeavors. The causality-driven approach to safety presented herein aims to foster a culture of proactive risk assessment and responsible chemical handling in the research and development environment.

References

- Bio, Safety Data Sheet. (2013, September 9).

- Sigma-Aldrich. (2025, May 12).

- TCI Chemicals. (2025, November 18).

- Echemi. 5-Chloro-2-[(2-methylphenyl)

- Fisher Scientific. (2011, December 15).

- Fisher Scientific. (2010, October 28).

- Thermo Fisher Scientific. (2009, February 10).

- Thermo Fisher Scientific. (2010, October 28).

- FUJIFILM Wako.

- Capot Chemical. (2010, May 26).

- Angene Chemical. (2025, October 29).

- Chemos GmbH&Co.KG. (2021, June 17).

- New Jersey Department of Health. BENZALDEHYDE CAS Number - HAZARD SUMMARY.

- Chem-Supply. Benzaldehyde Analytical Grade.

- Ekinci Kimya. (2011, February 25).

- Fisher Scientific. (2023, October 4).

- ALCOSTA. (2024, March 11).

- Echemi. 5-CHLORO-2-[(2-CHLOROBENZYL)

- Thermo Fisher Scientific. (2025, September 18).

- Carl ROTH.

Sources

- 1. unilongindustry.com [unilongindustry.com]

- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 4. benchchem.com [benchchem.com]

- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Strategic Use of 5-Chloro-2-(methoxymethoxy)benzaldehyde in Multi-Step Organic Synthesis: Application Notes and Protocols

Introduction: A Versatile Building Block for Complex Syntheses

5-Chloro-2-(methoxymethoxy)benzaldehyde is a valuable aromatic aldehyde for multi-step organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a chloro-substituted phenyl ring, a reactive aldehyde functional group, and a methoxymethyl (MOM) protected phenol. This combination makes it an ideal starting material for the construction of complex molecular architectures where the precise timing of reactions is critical.

The strategic importance of this reagent lies in the temporary masking of the phenolic hydroxyl group by the MOM ether.[1] The MOM group is stable under a wide range of non-acidic reaction conditions, including those involving strong bases, nucleophiles like organometallics, and various oxidizing and reducing agents.[2][3] This stability allows for selective transformations to be performed on the aldehyde functionality without interference from the acidic phenol. Subsequently, the MOM group can be readily cleaved under mild acidic conditions to reveal the free hydroxyl group for further functionalization.[3][4]

This guide provides detailed application notes and protocols for the use of 5-Chloro-2-(methoxymethoxy)benzaldehyde in several key synthetic transformations, highlighting the causality behind experimental choices and providing a framework for its integration into drug development and research programs.

Core Application: The Role of the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) group serves as an acetal-type protecting group for alcohols and phenols.[5] Its introduction and removal are crucial steps in a synthetic sequence that requires the temporary deactivation of a hydroxyl group.

Mechanism of Protection and Deprotection:

The MOM group is typically introduced using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6] The deprotection is an acid-catalyzed hydrolysis that proceeds by protonation of the ether oxygen, making it a better leaving group.[2][4]

Caption: General workflow for MOM protection and deprotection of a phenol.

Application Note 1: Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from aldehydes and phosphorus ylides.[7] The presence of the MOM-protected phenol in 5-Chloro-2-(methoxymethoxy)benzaldehyde is essential for this transformation, as the strongly basic conditions required to generate the ylide would otherwise deprotonate a free phenol, inhibiting the reaction.

Workflow:

This two-step protocol involves the Wittig reaction to form the stilbene backbone, followed by MOM deprotection to yield the final phenolic product.

Caption: Workflow for the synthesis of stilbenes.

Protocol 1A: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol describes the synthesis of (E/Z)-1-(5-chloro-2-(methoxymethoxy)phenyl)-2-phenylethene.

Materials:

-

5-Chloro-2-(methoxymethoxy)benzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 equivalents).

-

Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF to the flask, followed by the portion-wise addition of benzyltriphenylphosphonium chloride (1.1 equivalents) at 0 °C.

-

Stir the resulting red-orange mixture at room temperature for 1 hour to ensure complete formation of the ylide.

-

Cool the mixture back to 0 °C and add a solution of 5-Chloro-2-(methoxymethoxy)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the MOM-protected stilbene derivative.

Protocol 1B: MOM Group Deprotection

This protocol describes the cleavage of the MOM ether to yield the final phenolic stilbene.

Materials:

-

MOM-protected stilbene derivative from Protocol 1A

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the MOM-protected stilbene (1.0 equivalent) in methanol.

-

Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).

-

Heat the mixture to reflux and stir for 1-3 hours, monitoring the deprotection by TLC.[2]

-

Upon completion, cool the reaction mixture to room temperature and neutralize with saturated aqueous NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain the pure 5-chloro-2-hydroxystilbene derivative.

Application Note 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and other biologically active heterocyclic compounds.[8][9] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[1][10] The use of 5-Chloro-2-(methoxymethoxy)benzaldehyde allows for the synthesis of chalcones that can be later converted to 2'-hydroxychalcones, which are important intermediates.

Protocol 2: Synthesis of a MOM-Protected Chalcone

This protocol details the synthesis of (E)-1-(4-methoxyphenyl)-3-(5-chloro-2-(methoxymethoxy)phenyl)prop-2-en-1-one.

Materials:

-

5-Chloro-2-(methoxymethoxy)benzaldehyde

-

4-Methoxyacetophenone

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 5-Chloro-2-(methoxymethoxy)benzaldehyde (1.0 equivalent) and 4-methoxyacetophenone (1.0 equivalent) in ethanol.

-

Cool the solution in an ice bath and add the NaOH solution dropwise with vigorous stirring.

-

Continue stirring at room temperature for 4-6 hours. A precipitate may form during this time.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain the pure MOM-protected chalcone.

Deprotection: The resulting MOM-protected chalcone can be deprotected using a similar procedure to Protocol 1B to yield the corresponding 2'-hydroxychalcone.

Data Summary: Deprotection of Phenolic MOM Ethers

The choice of deprotection conditions is crucial to ensure high yields and avoid side reactions, especially in complex molecules. Below is a comparison of different methods for the cleavage of phenolic MOM ethers.

| Entry | Reagent(s) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Concentrated HCl (catalytic) | Methanol | Reflux | 1-3 h | High | [2] |

| 2 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 12 h | High | [2] |

| 3 | p-Toluenesulfonic acid (pTSA) | Solvent-free | RT | 30 min | 85-98 | [3][11] |

| 4 | Zirconium(IV) chloride (ZrCl₄) | Acetonitrile | RT | 10-30 min | 90-98 | [12] |

| 5 | TMSOTf, 2,2'-bipyridyl | Acetonitrile | RT | 15 min | 91 | [3][13] |

Conclusion

5-Chloro-2-(methoxymethoxy)benzaldehyde is a strategically designed intermediate that offers synthetic chemists significant flexibility. The robust nature of the MOM protecting group allows for a wide range of chemical transformations to be performed on the aldehyde moiety. The subsequent mild deprotection protocols provide access to versatile 5-chloro-2-hydroxybenzaldehyde derivatives. The protocols and data presented herein demonstrate its utility in constructing key synthetic intermediates like stilbenes and chalcones, which are valuable scaffolds for the development of new therapeutic agents and materials.

References

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]

-

Gomes, M. N., et al. (2017). Synthesis of Chalcones with Anticancer Activities. Molecules, 22(7), 1220. Available from: [Link]

-

ResearchGate. SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Available from: [Link]

-

ChemTalk. Protecting Groups in Organic Synthesis. Available from: [Link]

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available from: [Link]

-

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

University of Toronto. Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. Available from: [Link]

-

Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Journal of the Brazilian Chemical Society. Available from: [Link]

-

JETIR.org. SYNTHESIS OF CHALCONES. Available from: [Link]

-

Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Available from: [Link]

-

A Solvent Free Wittig Reaction. Available from: [Link]

-

Solvent Free Wittig Reactions. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

-

Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Available from: [Link]

-

Organic Chemistry Portal. MOM Ethers. Available from: [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available from: [Link]

-

ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Available from: [Link]

-

Wikipedia. Friedländer synthesis. Available from: [Link]

-

National Center for Biotechnology Information. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available from: [Link]

-

Wikipedia. Ether cleavage. Available from: [Link]

-

National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

-

Vaia. Q79 Reaction of benzyl magnesium chl... [FREE SOLUTION]. Available from: [Link]

-

Wikipedia. Methoxymethyl ether. Available from: [Link]

-

CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

TSI Journals. SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Available from: [Link]

-

AIR Unimi. (2023). B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. Available from: [Link]

-

PubChem. 5-Methoxy-2-(quinolin-5-ylmethoxy)benzaldehyde. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Available from: [Link]

-

Green Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Available from: [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. jetir.org [jetir.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

conditions for acidic hydrolysis and cleavage of the MOM group

Executive Summary

The Methoxymethyl (MOM) ether is a cornerstone protecting group in medicinal chemistry due to its robust stability against strong bases, nucleophiles, and reducing agents. However, its removal (deprotection) can be a bottleneck, particularly when the substrate contains acid-labile functionalities. This guide provides a technical analysis of MOM cleavage strategies, transitioning from standard hydrolytic methods to advanced Lewis-acid-mediated protocols. It includes validated workflows for selecting the appropriate reagent based on substrate sensitivity.

Mechanistic Insight & Chemical Logic

The cleavage of MOM ethers is fundamentally an acid-catalyzed process. Unlike simple alkyl ethers, the MOM group is an acetal .[1] Its cleavage does not require the harsh conditions of ether cleavage (e.g., HI/reflux) but rather relies on the specific activation of the acetal oxygen.

The Cleavage Pathway

The reaction follows an

-

Protonation/Coordination: The acid (

or Lewis Acid -

Rate-Determining Step: The C-O bond breaks, releasing the alcohol and generating a resonance-stabilized oxocarbenium (oxonium) ion.

-

Quenching: The oxonium ion is trapped by a nucleophile (Water, Bromide, or Thiol), eventually decomposing to formaldehyde.

Key Insight: In aqueous acid, the nucleophile is water (Hydrolysis). In anhydrous Lewis acid conditions (e.g., TMSBr), the nucleophile is the halide, forming an unstable

Figure 1: Mechanistic pathway of MOM cleavage. The stability of the oxocarbenium ion drives the reaction forward, distinguishing it from standard ether cleavage.

Protocol Selection Matrix

Choose the method that balances reactivity with the stability of your specific substrate.

| Method | Reagent System | Condition | Substrate Tolerance | Comments |

| A | HCl / MeOH | Protic / Aqueous | Robust substrates | Standard. Fast, cheap, but incompatible with acid-sensitive groups (acetals, silyl ethers). |

| B | TMSBr / DCM | Lewis Acid / Anhydrous | Acid-sensitive | Highly Selective. Cleaves MOM in minutes at |

| C | PPTS / t-BuOH | Protic / Mild | Thermal stable | Gentle. Requires heat ( |

| D | Strong Lewis Acid | Cryogenic ( | The "Nuclear" Option. Cleaves almost all ethers. Use only if other methods fail. |

Detailed Experimental Protocols

Method A: Standard Hydrolysis (HCl/MeOH)

Best for: Simple substrates with no other acid-labile groups.

-

Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in Methanol (

concentration).-

Note: THF can be added (1:1 ratio) if solubility is poor.

-

-

Acidification: Add concentrated HCl (12M) dropwise.

-

Ratio: Approx. 0.5 mL conc. HCl per 1 mmol substrate.

-

Target pH: ~1.

-

-

Reaction: Stir at room temperature.

-

Monitoring: Check TLC every 30 mins. Most reactions complete in 1–4 hours.

-

Heating: If sluggish, heat to

.

-

-

Workup:

-

Neutralize with saturated aqueous

before removing solvent to prevent acid-catalyzed decomposition during concentration. -

Extract with EtOAc, wash with brine, dry over

.

-

Method B: Selective Cleavage (TMSBr)

Best for: Complex molecules containing silyl ethers (TBS, TIPS) or acetonides.

Theory: Trimethylsilyl bromide (TMSBr) acts as a "hard" Lewis acid. It coordinates to the MOM oxygen, and the bromide ion acts as a nucleophile to cleave the methyl group or the methylene bridge. This occurs under anhydrous conditions, preventing the hydrolysis of other sensitive groups.

-

Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

-

Solvent: Dissolve substrate in anhydrous Dichloromethane (DCM) (

). -

Cooling: Cool the solution to

(ice bath).-

Critical: Do not run at RT initially; the reaction is exothermic and can be too fast.

-

-

Addition: Add TMSBr (3.0 – 5.0 equiv) dropwise via syringe.

-

Reaction: Stir at

for 30 minutes to 2 hours.-

Observation: The reaction is often instantaneous.

-

-

Quench: Pour the mixture into a vigorously stirring solution of saturated aqueous

. -

Purification: Standard extraction (DCM).

Method C: The "Scavenger" Modification (For Labile Substrates)

Best for: Substrates where the released formaldehyde or carbocation causes side reactions (e.g., polymerization or alkylation of amines).

-

Reagents: Use a Lewis acid (

or -

Protocol:

-

Dissolve substrate in DCM at

.[3] -

Add 1-Propanethiol or Ethanedithiol (2.0 equiv).

-

Add Lewis Acid (

, 5.0 equiv).

-

-

Why this works: The thiol traps the formaldehyde oxonium ion immediately, forming a thioacetal byproduct which is inert, preventing it from reacting back with the substrate.

Decision Workflow

Figure 2: Strategic decision tree for selecting the optimal deprotection protocol.

Safety & Hazard Control

Critical Hazard: Formaldehyde Generation All MOM cleavage reactions generate Formaldehyde (HCHO) as a byproduct.

-

Toxicity: HCHO is a known carcinogen and a potent sensitizer.[5]

-

Reproductive Health: Exposure is linked to reproductive toxicity.[6][7][8]

-

Control Measures:

-

Ventilation: All cleavage reactions and subsequent rotary evaporation must be performed in a certified chemical fume hood.

-

PPE: Use Nitrile or Butyl Rubber gloves.[7][8] Latex is permeable to formaldehyde.

-

Waste: Aqueous washes will contain formalin.[7] Dispose of as hazardous aqueous waste, not general drain disposal.

-

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Hanessian, S., & Guindon, Y. (1980). Cleavage of Methoxymethyl Ethers with Trimethylsilyl Bromide. Tetrahedron Letters, 21(24), 2305-2308.

- Monti, H., et al. (1983). Selective Cleavage of MOM Ethers.

-

Centers for Disease Control and Prevention (CDC). (2024). Formaldehyde: Medical Management Guidelines.

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. total-synthesis.com [total-synthesis.com]

- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. The Dangers of Formaldehyde Exposure [kherkhergarcia.com]

- 7. storymd.com [storymd.com]

- 8. About Formaldehyde and Reproductive Health | Reproductive Health | CDC [cdc.gov]

Troubleshooting & Optimization

common side reactions in the synthesis of 5-Chloro-2-(methoxymethoxy)benzaldehyde

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-(methoxymethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights, troubleshooting guides in a practical Q&A format, and validated experimental protocols.

The synthesis of 5-Chloro-2-(methoxymethoxy)benzaldehyde is a critical process for creating advanced intermediates in pharmaceutical and materials science. The molecule is typically synthesized via two primary routes:

-

Route A: Protection of the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde.

-

Route B: ortho-Formylation of 1-chloro-4-(methoxymethoxy)benzene (MOM-protected 4-chlorophenol).

Each route presents unique challenges. This guide is structured to address specific issues you may encounter in your experiments, explaining the underlying chemical principles and offering actionable solutions.

Part 1: Troubleshooting the MOM Protection of 5-Chloro-2-hydroxybenzaldehyde (Route A)

The protection of the phenolic hydroxyl group with a methoxymethyl (MOM) ether is a foundational step. While seemingly straightforward, several issues can arise that impact yield and purity.

FAQ 1: My MOM protection reaction is sluggish or results in a low yield. What's going wrong?

Answer: Low yields or incomplete conversion during the protection of 5-chloro-2-hydroxybenzaldehyde are typically traced back to three factors: the choice of base/reagents, the presence of moisture, and steric hindrance.

The methoxymethyl (MOM) group is an acetal, and its introduction requires careful selection of reagents to avoid side reactions.[1] Common methods include using chloromethyl methyl ether (MOMCl) with a non-nucleophilic base or dimethoxymethane with an acid catalyst.[2][3]

Causality & Troubleshooting:

-

Ineffective Deprotonation: The phenolic proton must be removed to form the more nucleophilic phenoxide ion. If using a weak base like N,N-diisopropylethylamine (DIPEA), the equilibrium may not fully favor the phenoxide, leading to a slow reaction. Using a stronger base like sodium hydride (NaH) ensures complete deprotonation first, followed by a more efficient nucleophilic attack on MOMCl.[4]

-

Moisture Contamination: Water will react with strong bases like NaH and can also hydrolyze MOMCl. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Degradation: MOMCl is moisture-sensitive and can degrade over time. Always use a fresh or properly stored bottle of the reagent.

Recommended Action: Switch to a stronger base system. The use of sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) is highly effective for deprotonating phenols prior to the addition of MOMCl.[2]

Workflow: Troubleshooting Low Yield in MOM Protection

Caption: Troubleshooting workflow for low-yield MOM protection.

Part 2: Troubleshooting the ortho-Formylation of MOM-Protected 4-Chlorophenol (Route B)

Formylating the MOM-protected 4-chlorophenol is often the more challenging part of the synthesis. The choice of formylation method dictates the potential side reactions. Common methods include the Reimer-Tiemann, Duff, Vilsmeier-Haack, and magnesium-mediated formylation reactions.[5][6][7]

FAQ 2: I am observing premature deprotection of the MOM group during the formylation step. How can I prevent this?

Answer: The MOM group is an acetal, which makes it inherently sensitive to acidic conditions.[1][2] Several formylation reactions, such as the Duff or Vilsmeier-Haack, are conducted in acidic media or generate acidic byproducts, leading to the cleavage of your protecting group.[6][8]

Causality & Troubleshooting:

-

Reaction Conditions: The Duff reaction often employs trifluoroacetic acid, while the Vilsmeier-Haack and Reimer-Tiemann reactions can have acidic workups.[9][10] These conditions are often sufficient to hydrolyze the MOM acetal back to the phenol.[4]

-

Mechanism of Deprotection: Acidic hydrolysis proceeds via protonation of one of the ether oxygens, making it a good leaving group (methanol or formaldehyde). This is followed by the collapse of the intermediate and reaction with water to yield the free phenol.[4]

Recommended Action: Choose a formylation method that proceeds under neutral or basic conditions and has a non-acidic workup. The magnesium chloride-mediated ortho-formylation (also known as the Casnati-Skattebøl reaction) is an excellent choice.[7] This reaction uses MgCl₂, triethylamine (a base), and paraformaldehyde in a neutral solvent like THF or acetonitrile, conditions under which the MOM group is stable.[11]

FAQ 3 (Method-Specific): My Reimer-Tiemann reaction gives a mixture of ortho and para isomers. How can I improve regioselectivity?

Answer: The Reimer-Tiemann reaction, which uses chloroform and a strong base to generate dichlorocarbene (:CCl₂), often yields a mixture of ortho and para isomers, though the ortho product usually predominates.[10][12][13]

Causality & Troubleshooting:

-

Mechanism of Selectivity: The ortho-selectivity is generally attributed to the coordination of the dichlorocarbene with the phenoxide ion's oxygen atom, directing the electrophilic attack to the nearby ortho position.[14][15]

-

Influencing Factors: The ortho:para ratio can be influenced by the choice of base and solvent system.[15] Bulky substituents at the ortho position can favor para substitution.[12]

Recommended Action: While optimizing base counterions and solvent systems can help, a more robust solution is to switch to a more highly regioselective formylation method. The magnesium chloride-mediated formylation gives exclusively ortho-formylation of phenols and naphthols, with no observed para or bis-formylation products.[7][16]

FAQ 4 (Method-Specific): I am observing significant resin/polymer formation during my formylation reaction. What is causing this and how can I prevent it?

Answer: Resin formation is a common side reaction when using formaldehyde or its equivalents with phenols, especially under strongly acidic or basic conditions.[15] This occurs through repeated hydroxymethylation followed by condensation, leading to phenol-formaldehyde type polymers.[15]

Causality & Troubleshooting:

-

Reaction Conditions: High temperatures and prolonged reaction times can accelerate polymerization.

-

Stoichiometry: Using an excess of the formylating agent (e.g., paraformaldehyde or hexamethylenetetramine) increases the likelihood of multiple additions to the aromatic ring, initiating polymerization.

Recommended Action:

-

Control Stoichiometry: Carefully control the stoichiometry of your reagents. For the Duff reaction, reducing the amount of hexamethylenetetramine (HMTA) can favor mono-formylation.[15] For magnesium-mediated formylation, using a precise ratio of paraformaldehyde is key.

-

Temperature Management: Maintain the lowest effective temperature for the formylation reaction. For example, in a Duff reaction using TFA, keeping the temperature around 70°C can help prevent undesired polymerization.[15]

-

Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the desired product is maximized to prevent over-reaction.

Workflow: Selecting the Optimal Formylation Method

Caption: Decision workflow for selecting an appropriate formylation method.

Recommended Experimental Protocols

The following protocols are provided as a validated starting point for your synthesis.

Protocol 1: MOM Protection of 5-Chloro-2-hydroxybenzaldehyde

This protocol utilizes a strong base to ensure complete and efficient protection.

Materials:

-

5-Chloro-2-hydroxybenzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Chloromethyl methyl ether (MOMCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an argon atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and dropping funnel.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Add MOMCl (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: ortho-Formylation via Casnati-Skattebøl Reaction

This protocol provides high yields and excellent regioselectivity for the ortho-formylation step.[7]

Materials:

-

1-Chloro-4-(methoxymethoxy)benzene (starting material from Route B)

-

Anhydrous magnesium chloride (MgCl₂)

-

Paraformaldehyde, dried

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

-

Diethyl ether

-

1 N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous MgCl₂ (2.0 equivalents) and dry paraformaldehyde (2.5 equivalents).

-

Add anhydrous acetonitrile (or THF) via syringe, followed by the dropwise addition of dry triethylamine (5.0 equivalents). Stir the resulting slurry for 10 minutes at room temperature.

-

Add the 1-chloro-4-(methoxymethoxy)benzene substrate (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to a gentle reflux (approx. 75-80 °C). The reaction should turn a bright yellow-orange color.

-

Maintain reflux for 2-4 hours, monitoring the reaction by TLC. Note: Prolonged reaction times can lead to side products.[7]

-

Cool the reaction mixture to room temperature and add diethyl ether.

-

Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3x) and water (3x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield 5-Chloro-2-(methoxymethoxy)benzaldehyde.

| Parameter | Reimer-Tiemann | Duff Reaction | MgCl₂-Mediated |

| Selectivity | ortho/para mixture[12][15] | Primarily ortho[8] | Exclusively ortho[7] |

| Yield | Generally poor to moderate[17] | Generally low[18] | Good to excellent[11][16] |

| Conditions | Strong base, biphasic[10] | Acidic (TFA or AcOH)[8] | Anhydrous, basic (Et₃N)[7] |

| MOM Stability | Stable | Risk of Cleavage | Stable |

| Key Side Reaction | Poor regioselectivity | Polymerization, di-formylation[15] | Methoxymethylphenol formation[7] |

| Table 1. Comparison of Common ortho-Formylation Methods for Phenols. |

References

- Benchchem. (n.d.). Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide.

- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol.

- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

- Organic Chemistry Portal. (n.d.). MOM Ethers.

- Benchchem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.

- Wikipedia. (n.d.). Duff reaction.

- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.

- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.

- Master Organic Chemistry. (2026). Reimer-Tiemann Reaction.

- Wikipedia. (n.d.). Reimer–Tiemann reaction.

- Unknown Source. (n.d.). Duff Reaction.

- SynArchive. (n.d.). Duff Reaction.

- Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.

- Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Unknown Source. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Benchchem. (n.d.). Technical Support Center: Chemoselective Deprotection of MOM Ethers.

- Wikipedia. (n.d.). Methoxymethyl ether.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic Syntheses. (n.d.). ortho-Formylation of phenols.

- Unknown Source. (n.d.). Convenient Method for the ortho-Formylation of Phenols.

- Organic Syntheses. (2012). Org. Synth. 2012, 89, 220.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]